Species-Specific Potency: BPH-1218 Preferentially Inhibits Parasitic SQS Over Human SQS
BPH-1218 demonstrates a 2.1-fold selectivity for Trypanosoma cruzi SQS (TcSQS) over human SQS (HsSQS), with IC₅₀ values of 31 nM and 64 nM, respectively [1]. This contrasts with YM-53601, a structurally distinct SQS inhibitor, which inhibits HsSQS with an IC₅₀ of 79 nM but exhibits negligible activity against parasitic SQS enzymes . The difference in potency and species-selectivity is critical for research applications targeting parasitic infections while minimizing host enzyme inhibition.
| Evidence Dimension | Inhibition of Squalene Synthase (SQS) Activity |
|---|---|
| Target Compound Data | TcSQS IC₅₀ = 31 nM; HsSQS IC₅₀ = 64 nM |
| Comparator Or Baseline | YM-53601: HsSQS IC₅₀ = 79 nM; TcSQS IC₅₀ not reported (inactive) |
| Quantified Difference | 2.1-fold selectivity for TcSQS over HsSQS; 2.5-fold more potent against HsSQS than YM-53601 |
| Conditions | Enzymatic assay using recombinant TcSQS and HsSQS proteins |
Why This Matters
This species-selectivity profile makes BPH-1218 the preferred tool compound for studying parasitic SQS as a drug target in Chagas disease and related trypanosomatid infections, while minimizing confounding effects on human SQS in cell-based assays.
- [1] Shang N, et al. Squalene Synthase As a Target for Chagas Disease Therapeutics. PLoS Pathog. 2014 May 1;10(5):e1004114. View Source
